α-Amylase Cleavage Frequencies vs. Maltoheptaose
Bacillus licheniformis thermostable α-amylase (BLA) hydrolyzes maltooctaose (G8) into two distinct product pairs with quantifiable cleavage frequencies, whereas maltoheptaose (G7) yields different fragmentation patterns [1]. The cleavage frequency data provide a direct metric for predicting enzyme reaction outcomes.
| Evidence Dimension | α-Amylase cleavage frequency (bond hydrolysis preference) |
|---|---|
| Target Compound Data | G3+G5 pair: cleavage frequency 0.45; G2+G6 pair: cleavage frequency 0.30 |
| Comparator Or Baseline | Maltoheptaose (G7): yields G3+G4 as primary product pair; quantitative cleavage frequency not reported in same study |
| Quantified Difference | Maltooctaose yields a defined dual-pair distribution (0.45 vs 0.30); maltoheptaose exhibits a different primary product profile |
| Conditions | Bacillus licheniformis thermostable α-amylase (BLA); ¹⁴C-labeled and non-labeled maltooligosaccharides; HPAEC analysis |
Why This Matters
Researchers using α-amylase assays must procure DP8 specifically, as DP7 yields different product pairs that invalidate kinetic models built around G8 cleavage frequencies.
- [1] Tran PL, et al. Experimental evidence for a 9-binding subsite of Bacillus licheniformis thermostable α-amylase. FEBS Lett. 2014;588(4):620-4. doi:10.1016/j.febslet.2013.12.032. View Source
